1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxyphenoxy acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the methoxyphenoxy acetate group. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base such as piperidine.
Microwave Irradiation: This technique is used to accelerate the reaction rates and improve yields in the synthesis of benzothiazole derivatives.
One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups attached.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-inflammatory and anti-tubercular activities
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate stands out due to its unique combination of structural features and biological activities. Similar compounds include:
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones
These compounds share the benzothiazole core but differ in their substituents and overall structure, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)25-13-10-21(11-13)19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGBSPLKNBJVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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